Mao-B-IN-24

Monoamine Oxidase Selectivity Index Structure-Activity Relationship

MAO-B-IN-24, also known as compound 11h, is a synthetic small molecule belonging to the class of N-benzylated spiro pseudoindoxyl ketones. It functions as a selective, reversible, and competitive inhibitor of human monoamine oxidase B (MAO-B).

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Cat. No. B12388638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-24
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)C#N
InChIInChI=1S/C20H18N2O/c21-13-15-7-9-16(10-8-15)14-22-18-6-2-1-5-17(18)19(23)20(22)11-3-4-12-20/h1-2,5-10H,3-4,11-12,14H2
InChIKeySEZZDZSEEYHDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MAO-B-IN-24 (Compound 11h): A Spiro Pseudoindoxyl Ketone-Derived, Reversible, and Competitive MAO-B Inhibitor for Neurodegenerative Disease Research


MAO-B-IN-24, also known as compound 11h, is a synthetic small molecule belonging to the class of N-benzylated spiro pseudoindoxyl ketones [1]. It functions as a selective, reversible, and competitive inhibitor of human monoamine oxidase B (MAO-B) . The compound was discovered and characterized through a structure-activity relationship (SAR) study evaluating a series of these pseudoindoxyl derivatives for their inhibitory activities against monoamine oxidase enzymes [1]. Its molecular formula is C20H18N2O and its molecular weight is 302.37 .

Why MAO-B-IN-24 Cannot Be Replaced by Generic MAO-B Inhibitors in Specialized Research


MAO-B-IN-24 is not interchangeable with generic MAO-B inhibitors like selegiline or rasagiline due to its distinct mechanism of action (reversible and competitive vs. irreversible), its unique scaffold, and its specific polypharmacology profile. Irreversible inhibitors permanently deactivate the enzyme, requiring new protein synthesis for recovery, which can lead to prolonged physiological effects and potential off-target toxicities over time [1]. In contrast, MAO-B-IN-24's reversible and competitive nature allows for dynamic, concentration-dependent regulation of MAO-B activity, a crucial advantage for studying acute signaling pathways or for applications where complete, permanent enzyme shutdown is undesirable [1]. Furthermore, MAO-B-IN-24 exhibits a unique, quantifiable off-target profile against cholinesterases (AChE/BChE) [1], which differentiates it from most highly selective MAO-B inhibitors and makes it a specific tool for investigating multi-target directed ligands (MTDLs) for complex disorders like Alzheimer's disease. Therefore, substituting MAO-B-IN-24 with a different MAO-B inhibitor would fundamentally alter the experimental model's pharmacological dynamics and the interpretability of the results.

Quantitative Comparative Evidence for MAO-B-IN-24 Against Closest Analogs


Superior Selectivity Index for MAO-B over MAO-A within Its Chemical Class

In a head-to-head comparison within the same study, MAO-B-IN-24 (11h) demonstrated the highest selectivity index (SI) for MAO-B over MAO-A among all tested N-benzylated spiro pseudoindoxyl ketones [1]. It was 1.18-fold more selective than the most potent analog (11f) and 2.8-fold more selective than the next-most selective compound in the series (11d) [1]. The SI is calculated as the ratio of its IC50 for MAO-A to its IC50 for MAO-B.

Monoamine Oxidase Selectivity Index Structure-Activity Relationship

Unique Dual Cholinesterase Activity Profile at 10 μM Concentration

MAO-B-IN-24 exhibits a unique polypharmacology profile that distinguishes it from the more potent analog 11f and many other MAO-B inhibitors. At a concentration of 10 μM, MAO-B-IN-24 (11h) reduced acetylcholinesterase (AChE) activity to 54.58% and butyrylcholinesterase (BChE) activity to 88.43%, while 11f showed no meaningful inhibition (AChE: 68.95% activity remaining; BChE: 72.06% activity remaining) [1].

Multi-Target Directed Ligand Cholinesterase Alzheimer's Disease

Mechanistic Differentiation: Reversible and Competitive Inhibition vs. Irreversible Inhibitors

MAO-B-IN-24 is a reversible and competitive inhibitor of MAO-B [1]. This is a fundamental mechanistic distinction from clinically used irreversible inhibitors like selegiline and rasagiline [2]. While its potency (IC50 = 1.60 μM) is lower than these nanomolar irreversible inhibitors [1], its reversible mechanism offers a different pharmacological profile. Irreversible inhibition leads to a prolonged biological effect that is independent of the inhibitor's plasma half-life and requires new protein synthesis to restore enzyme function [3]. In contrast, MAO-B-IN-24's competitive and reversible binding means its effect is directly dependent on its concentration and the concentration of its substrate, allowing for more nuanced and temporally controlled experiments.

Reversible Inhibition Competitive Inhibition Irreversible Inhibitor Comparison

Optimal Application Scenarios for MAO-B-IN-24 Based on Evidence


In Vitro Studies Requiring Maximal MAO-B Selectivity Within the Pseudoindoxyl Ketone Series

When screening a panel of N-benzylated spiro pseudoindoxyl ketones for biological activity in cellular or biochemical assays, MAO-B-IN-24 is the optimal choice for experiments where a high degree of selectivity for MAO-B over MAO-A is paramount [1]. Its SI of 14.01 is the highest among its direct chemical analogs, which reduces the likelihood of confounding results from off-target MAO-A inhibition. This makes it ideal for SAR studies aimed at understanding the structural determinants of MAO-B selectivity in this chemical space [1].

Proof-of-Concept Studies for Multi-Target Directed Ligands (MTDLs) in Alzheimer's Disease

MAO-B-IN-24's unique dual inhibitory profile against MAO-B and AChE makes it a valuable tool compound for validating the MTDL approach in preclinical models of Alzheimer's disease [1]. Unlike highly selective MAO-B inhibitors, MAO-B-IN-24 can be used to test the hypothesis that a single molecule with moderate activity against both targets may provide a synergistic therapeutic benefit or a more favorable polypharmacology profile [1]. It serves as a chemical starting point for developing more balanced dual MAO-B/AChE inhibitors.

Investigating Dynamic Regulation of MAO-B via Reversible and Competitive Inhibition

For researchers needing to avoid the permanent enzyme inactivation caused by irreversible inhibitors like selegiline, MAO-B-IN-24 provides a reversible and competitive mechanism [1]. This is crucial for washout experiments, studies on the recovery kinetics of MAO-B activity, or in cellular models where long-term exposure to an irreversible inhibitor would cause compensatory changes in MAO-B expression or signaling pathways [2]. It allows for the study of MAO-B function under more physiologically relevant, dynamically controlled conditions.

Building a Chemical Toolbox for Comparative MAO-B Pharmacology

MAO-B-IN-24 fills a specific niche in a MAO-B inhibitor toolbox. Its micromolar potency and specific off-target profile provide a valuable contrast to nanomolar, highly selective inhibitors like KDS2010 (SI >12,500) or irreversible inhibitors like rasagiline [3]. Using MAO-B-IN-24 alongside these more potent or mechanistically distinct compounds allows scientists to differentiate between on-target MAO-B effects, effects from specific off-target activities (e.g., AChE), and the cellular consequences of reversible versus irreversible enzyme inhibition [1].

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